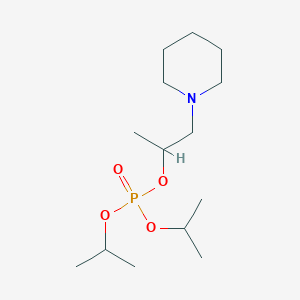![molecular formula C16H26O4 B106164 methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate CAS No. 120293-93-8](/img/structure/B106164.png)
methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Juvenile hormone III skipped bisepoxide, commonly referred to as JH III bisepoxide, is a sesquiterpenoid hormone found in insects. It plays a crucial role in regulating insect development, metamorphosis, and reproduction. This compound is a derivative of juvenile hormone III, which is the most common juvenile hormone in insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JH III bisepoxide involves the epoxidation of methyl farnesoate, a precursor in the juvenile hormone biosynthesis pathway. The process typically requires the use of epoxidizing agents such as peracids or peroxides under controlled conditions .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
JH III bisepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxide groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted epoxides, and more complex sesquiterpenoid structures .
Wissenschaftliche Forschungsanwendungen
JH III bisepoxide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and metabolism of juvenile hormones in insects.
Biology: Researchers use it to investigate the role of juvenile hormones in insect development and reproduction.
Industry: It can be used in the development of pest control agents and in studying insect physiology.
Wirkmechanismus
JH III bisepoxide exerts its effects by binding to juvenile hormone receptors in insects. This binding regulates gene expression and plays a crucial role in maintaining the juvenile state, preventing metamorphosis, and promoting reproductive processes. The molecular targets include the juvenile hormone receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Juvenile hormone I: Found in some insects, with a single epoxide group.
Juvenile hormone II: Another variant with a different side-chain length.
Juvenile hormone III: The most common form, with a single epoxide group.
Juvenile hormone III bisepoxide: Contains two epoxide groups, making it unique among juvenile hormones.
Uniqueness
JH III bisepoxide is unique due to its dual epoxide groups, which confer distinct chemical and biological properties compared to other juvenile hormones. This structural difference allows it to interact differently with juvenile hormone receptors and other molecular targets, leading to varied physiological effects .
Eigenschaften
CAS-Nummer |
120293-93-8 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+ |
InChI-Schlüssel |
ZKZPJBPCLACUKB-ZHACJKMWSA-N |
SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Isomerische SMILES |
C/C(=C\C(=O)OC)/CCC1C(O1)(C)CCC2C(O2)(C)C |
Kanonische SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Synonyme |
(2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyl-2-oxiranyl]ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; (2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyloxiranyl]ethyl]-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; [2S-[2α(E),3β(S*)] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)



![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)


![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)


